molecular formula C12H9Cl2NO B8000250 3,5-Dichlorophenyl-(2-pyridyl)methanol

3,5-Dichlorophenyl-(2-pyridyl)methanol

Cat. No.: B8000250
M. Wt: 254.11 g/mol
InChI Key: SAXLFGPMHLEKKG-UHFFFAOYSA-N
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Description

3,5-Dichlorophenyl-(2-pyridyl)methanol is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to a pyridyl ring and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichlorophenyl-(2-pyridyl)methanol typically involves the following steps:

  • Bromination: The starting material, 3,5-dichlorophenol, undergoes bromination to introduce a bromine atom at the desired position.

  • Grignard Reaction: The brominated compound is then reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding Grignard adduct.

  • Hydrolysis: The Grignard adduct is hydrolyzed to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichlorophenyl-(2-pyridyl)methanol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The compound can be reduced to form the corresponding alcohol or amine.

  • Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: 3,5-Dichlorophenyl-(2-pyridyl)carboxylic acid

  • Reduction: 3,5-Dichlorophenyl-(2-pyridyl)methane

  • Substitution: 3,5-Dichlorophenyl-(2-pyridyl)ether or amine derivatives

Scientific Research Applications

3,5-Dichlorophenyl-(2-pyridyl)methanol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3,5-Dichlorophenyl-(2-pyridyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

3,5-Dichlorophenyl-(2-pyridyl)methanol is similar to other compounds that contain phenyl and pyridyl groups, such as:

  • 3,5-Dichlorophenyl-(2-pyridyl)urea

  • 4-(3,5-Dichlorophenyl)-1-(2-pyridyl)piperazine

  • 3,5-Dichlorophenyl-(2-pyridyl)ethanol

Uniqueness: What sets this compound apart from these compounds is its specific functional groups and their arrangement, which can lead to different chemical and biological properties.

Properties

IUPAC Name

(3,5-dichlorophenyl)-pyridin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-9-5-8(6-10(14)7-9)12(16)11-3-1-2-4-15-11/h1-7,12,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXLFGPMHLEKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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